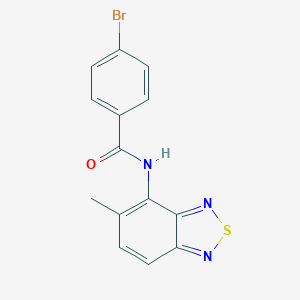
4-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the benzothiadiazole family, which is known for its diverse biological activities, including antitumor, antibacterial, and antiviral effects. In
Mécanisme D'action
The mechanism of action of 4-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, studies have suggested that this compound targets the mitochondrial respiratory chain and induces the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound has antioxidant properties and can reduce oxidative stress in cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which is essential for metastasis, the spread of cancer cells to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its potent antitumor activity against various types of cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity levels of this compound.
Orientations Futures
There are several future directions for the research and development of 4-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One of the significant future directions is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of this compound for cancer therapy. Furthermore, studies are needed to explore the potential applications of this compound in other fields, such as antibacterial and antiviral therapy. Finally, the development of novel derivatives of this compound may lead to the discovery of even more potent compounds with diverse biological activities.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the reaction of 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid with thionyl chloride and subsequent reaction with 4-bromoaniline. The resulting compound is then purified through recrystallization and characterized using various analytical techniques, including NMR and mass spectrometry.
Applications De Recherche Scientifique
4-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity against various types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to induce apoptosis, a process that leads to programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C14H10BrN3OS |
|---|---|
Poids moléculaire |
348.22 g/mol |
Nom IUPAC |
4-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C14H10BrN3OS/c1-8-2-7-11-13(18-20-17-11)12(8)16-14(19)9-3-5-10(15)6-4-9/h2-7H,1H3,(H,16,19) |
Clé InChI |
OXIZEIJTYOTNGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



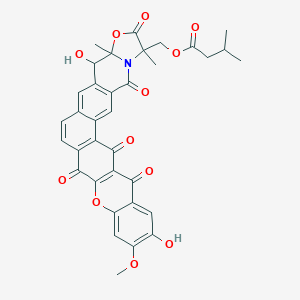
![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)


![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
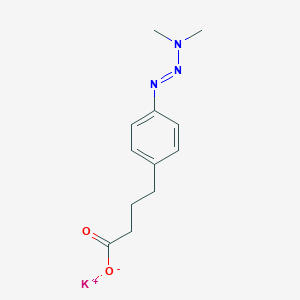
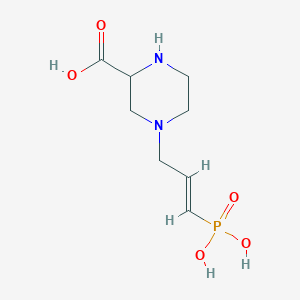
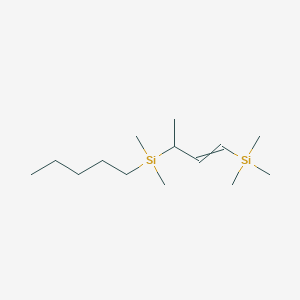
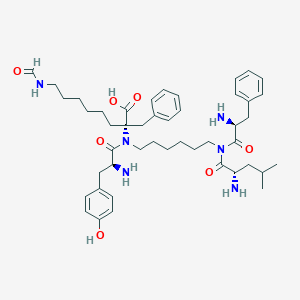
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)

